molecular formula C24H52O4P2S4Zn B13744706 Zinc O,O,O',O'-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate) CAS No. 2215-35-2

Zinc O,O,O',O'-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate)

Katalognummer: B13744706
CAS-Nummer: 2215-35-2
Molekulargewicht: 660.3 g/mol
InChI-Schlüssel: SVGYUUVJEMDZDP-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Zinc O,O,O’,O’-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate) is a chemical compound with the molecular formula C24H52O4P2S4Zn and a molecular weight of 660.28 g/mol . This compound is known for its unique structure, which includes zinc coordinated with phosphorodithioate ligands. It is commonly used in various industrial applications due to its chemical properties.

Vorbereitungsmethoden

The synthesis of Zinc O,O,O’,O’-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate) typically involves the reaction of zinc salts with O,O,O’,O’-tetrakis(1,3-dimethylbutyl) phosphorodithioic acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product . Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity.

Analyse Chemischer Reaktionen

Zinc O,O,O’,O’-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Zinc O,O,O’,O’-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate) has several scientific research applications:

Wirkmechanismus

The mechanism of action of Zinc O,O,O’,O’-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate) involves its interaction with molecular targets such as enzymes and metal surfaces. The phosphorodithioate ligands can chelate metal ions, thereby inhibiting enzyme activity or preventing metal corrosion. The pathways involved in these processes are complex and depend on the specific application and conditions .

Vergleich Mit ähnlichen Verbindungen

Zinc O,O,O’,O’-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate) can be compared with other similar compounds, such as:

These compounds share similar structures and properties but differ in their specific ligands and applications. Zinc O,O,O’,O’-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate) is unique due to its specific ligand arrangement and its effectiveness in various industrial applications.

Eigenschaften

CAS-Nummer

2215-35-2

Molekularformel

C24H52O4P2S4Zn

Molekulargewicht

660.3 g/mol

IUPAC-Name

zinc;bis(4-methylpentan-2-yloxy)-sulfanylidene-sulfido-λ5-phosphane

InChI

InChI=1S/2C12H27O2PS2.Zn/c2*1-9(2)7-11(5)13-15(16,17)14-12(6)8-10(3)4;/h2*9-12H,7-8H2,1-6H3,(H,16,17);/q;;+2/p-2

InChI-Schlüssel

SVGYUUVJEMDZDP-UHFFFAOYSA-L

Kanonische SMILES

CC(C)CC(C)OP(=S)(OC(C)CC(C)C)[S-].CC(C)CC(C)OP(=S)(OC(C)CC(C)C)[S-].[Zn+2]

Physikalische Beschreibung

Liquid
Liquid;  [IUCLID] Amber viscous liquid;  [EPA ChAMP: Initial Risk-Based Prioritization: Supporting Documents]

Dampfdruck

0.00000009 [mmHg]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.